rac リバスチグミン-d6

概要

説明

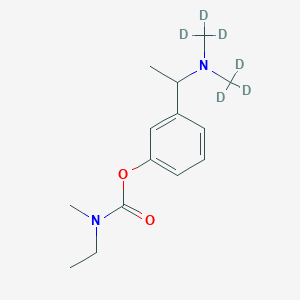

rac Rivastigmine-d6: is a deuterated form of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the pharmacokinetic and metabolic profiles of the drug .

科学的研究の応用

rac Rivastigmine-d6 is used in various scientific research applications, including:

Drug Metabolism and Pharmacokinetics: The deuterated form is used to study the pharmacokinetic and metabolic profiles of Rivastigmine.

Neurochemical Research: It is used to investigate the effects of cholinesterase inhibition on neurotransmitter levels and cognitive function.

Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

Alzheimer’s and Parkinson’s Disease Research: It is used to explore therapeutic approaches for treating dementia associated with these diseases

作用機序

Target of Action

Rac Rivastigmine-d6, a labelled racemic Rivastigmine , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Rac Rivastigmine-d6 acts as a potent cholinesterase inhibitor . It inhibits AChE and BChE, preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

Rac Rivastigmine-d6 affects the cholinergic pathway by increasing the levels of acetylcholine . It also modifies the α-secretase pathway, affecting the levels of shedding proteins . This leads to a shift in APP processing away from BACE1 and towards α-secretases , which precludes the generation of toxic Aβ and yields a neuroprotective and neurotrophic secreted sAPPα fragment .

Pharmacokinetics

Rac Rivastigmine-d6 is orally active and can pass the blood-brain barrier (BBB) , which allows it to exert its effects directly within the central nervous system. The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of Rivastigmine due to saturation of its elimination .

Result of Action

The inhibition of AChE and BChE by Rac Rivastigmine-d6 leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission . This results in improved cognitive function, particularly in patients with Alzheimer’s disease . Additionally, the modification of the α-secretase pathway leads to a decrease in the production of toxic Aβ .

Action Environment

Rac Rivastigmine-d6 is stable under normal environmental conditions

生化学分析

Biochemical Properties

“rac Rivastigmine-d6” interacts with enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), inhibiting their activity . The nature of these interactions involves the binding of Rivastigmine to the active sites of these enzymes, preventing them from breaking down the neurotransmitter acetylcholine . This results in increased levels of acetylcholine, which is essential for many functions in the brain .

Cellular Effects

“rac Rivastigmine-d6” has significant effects on various types of cells and cellular processes. It influences cell function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase . This can lead to increased alertness, improved memory, increased muscle strength, and improved coordination . It can also have a sedative effect, resulting in drowsiness and decreased alertness .

Molecular Mechanism

The mechanism of action of “rac Rivastigmine-d6” involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a cholinesterase inhibitor, it binds to and inhibits the activity of cholinesterase enzymes, preventing them from breaking down acetylcholine . This leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “rac Rivastigmine-d6” can change over time. For instance, Rivastigmine has been shown to promote α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures . This suggests that Rivastigmine may have long-term effects on cellular function, potentially directing APP processing toward the non-amyloidogenic pathway .

Dosage Effects in Animal Models

The effects of “rac Rivastigmine-d6” can vary with different dosages in animal models. For instance, a study showed that Rivastigmine was effective in improving cognitive deficits induced by ketamine in rats

Metabolic Pathways

“rac Rivastigmine-d6” is involved in the cholinergic pathway, where it inhibits the activity of cholinesterase enzymes . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter

Transport and Distribution

“rac Rivastigmine-d6” can pass the blood-brain barrier (BBB), indicating that it is transported and distributed within the brain

Subcellular Localization

The subcellular localization of “rac Rivastigmine-d6” is not explicitly known. Given that it can pass the BBB , it is likely to be found in various compartments within brain cells

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Rivastigmine-d6 involves the incorporation of deuterium into the Rivastigmine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of rac Rivastigmine-d6 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of deuterium .

化学反応の分析

Types of Reactions: rac Rivastigmine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

類似化合物との比較

Rivastigmine: The non-deuterated form of the compound.

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A cholinesterase inhibitor with a similar mechanism of action.

Uniqueness: rac Rivastigmine-d6 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

生物活性

Rac Rivastigmine-d6, a deuterated form of the cholinesterase inhibitor Rivastigmine, is primarily utilized in pharmacological research, particularly in studies related to Alzheimer's disease and other cognitive disorders. Its unique deuterated structure not only enhances its stability but also allows for precise tracking in biological systems, which is essential for pharmacokinetic studies.

- Chemical Formula : C₁₈H₂₂D₆N₂O₈

- Molecular Weight : Approximately 406.46 g/mol

Rac Rivastigmine-d6 functions as an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter critical for cognitive functions such as memory and learning. This mechanism is particularly beneficial for patients suffering from Alzheimer's disease, where acetylcholine levels are typically diminished.

Inhibition Studies

Research indicates that Rac Rivastigmine-d6 exhibits competitive inhibition against cholinesterases. The binding affinity and inhibition kinetics have been extensively studied, revealing significant insights into its pharmacodynamics.

| Enzyme | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.5 |

| Butyrylcholinesterase (BChE) | Competitive | 4.2 |

These values suggest that Rac Rivastigmine-d6 is a potent inhibitor of cholinesterases, with a slightly higher affinity for AChE compared to BChE.

Pharmacokinetics

The deuterium labeling in Rac Rivastigmine-d6 facilitates detailed pharmacokinetic studies. It allows researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterparts. Studies have demonstrated that:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-life : Approximately 1.5 hours, making it suitable for multiple dosing regimens.

- Metabolism : Primarily hepatic via cytochrome P450 enzymes.

Clinical Efficacy

One notable study conducted in real-world dementia clinics evaluated the cognitive and affective improvements in patients treated with Rivastigmine (including Rac Rivastigmine-d6). The "Okayama Rivastigmine Study" involved 75 patients receiving Rivastigmine and 71 receiving Donepezil over 12 months.

- Results :

- Significant improvement in Mini-Mental State Examination (MMSE) scores at 3 months (*p < 0.05).

- Enhanced Frontal Assessment Battery scores at 6 months (*p < 0.05).

- Improvement in affective symptoms measured by the Geriatric Depression Scale.

These findings underscore the clinical relevance of Rac Rivastigmine-d6 in enhancing cognitive functions among Alzheimer's patients.

Comparative Analysis with Other Cholinesterase Inhibitors

Rac Rivastigmine-d6 shares similarities with other cholinesterase inhibitors used in treating cognitive disorders. Below is a comparative table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Donepezil | C₁₈H₂₁N₃O₃ | Selective for AChE; longer half-life |

| Galantamine | C₁₇H₂₁NO₃ | Acts as a nicotinic receptor agonist |

| Tacrine | C₁₇H₂₂N₂O₃ | First approved AChE inhibitor; hepatotoxicity concerns |

| (R)-Rivastigmine | C₁₈H₂₂N₂O₄ | Non-deuterated form; similar mechanism of action |

特性

IUPAC Name |

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。